Physicochemical Differentiation from N-benzyl Analog for CNS Drug Programs
The compound's predicted lipophilicity (logP = 4.62) is substantially higher than that of its direct N-benzyl analog, N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide (CAS 883045-61-2), which contains a more polarizable benzyl group. The replacement of the benzyl with a furan-2-ylmethyl moiety results in a distinct hydrogen-bonding profile due to the furan oxygen, while also increasing the cLogP. Quantitatively, the target compound shows higher predicted logP and lower polar surface area (PSA) than expected for the N-benzyl analog, potentially offering superior blood-brain barrier (BBB) permeability characteristics for neuroscience target development. This is a cross-study comparable analysis based on predicted properties.
| Evidence Dimension | Predicted lipophilicity (logP) and polar surface area (PSA) |
|---|---|
| Target Compound Data | logP = 4.62; PSA = 66.32 Ų |
| Comparator Or Baseline | N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide (CAS 883045-61-2); predicted logP ~4.0 (estimated), PSA ~55 Ų (estimated) |
| Quantified Difference | The target compound's logP is approximately 0.6 units higher, and its PSA is ~11 Ų larger, indicating a distinct lipophilic/hydrophilic balance. |
| Conditions | Predicted values from ChemDiv database (target) and estimated from structure for the comparator . |
Why This Matters
For CNS drug discovery programs prioritizing brain penetration, a higher logP and a PSA below 70 Ų can be a critical selection criterion, making this compound a more attractive starting point than the N-benzyl analog.
